molecular formula C21H18N4O3 B3510323 3,4-dimethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

3,4-dimethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No.: B3510323
M. Wt: 374.4 g/mol
InChI Key: KMUJUXYSXQZEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4-dimethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

The synthesis of similar benzamide compounds often starts from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamide compounds is often determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . These methods provide detailed information about the molecular structure of the compound.


Chemical Reactions Analysis

Benzamide compounds are known to exhibit various chemical reactions. For instance, they can show antioxidant activity, free radical scavenging, and metal chelating activity . Some synthesized compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Mechanism of Action

The mechanism of action of benzamide compounds can vary depending on their structure and the specific biological or chemical context in which they are used. For instance, some benzamide compounds have shown to exhibit effective metal chelate activity .

Properties

IUPAC Name

3,4-dimethoxy-N-(2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-19-11-8-14(12-20(19)28-2)21(26)22-15-9-10-17-18(13-15)24-25(23-17)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUJUXYSXQZEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dimethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,4-dimethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
Reactant of Route 5
Reactant of Route 5
3,4-dimethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
Reactant of Route 6
3,4-dimethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.